9-(1,1-Difluoroethyl)anthracene
Overview
Description
“9-(1,1-Difluoroethyl)anthracene” is a chemical compound with the molecular formula C16H12F2 . It contains a total of 30 atoms, including 12 Hydrogen atoms, 16 Carbon atoms, and 2 Fluorine atoms .
Molecular Structure Analysis
The molecule contains 32 bonds in total, including 20 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .Scientific Research Applications
Photocatalysis and Fluoroalkylation
One of the key applications of anthracene derivatives, including those related to 9-(1,1-Difluoroethyl)anthracene, is in photocatalysis, particularly in fluoroalkylation reactions under visible light irradiation. The study by Noto et al. (2018) highlights the use of well-defined bis(diarylamino)anthracene catalysts for radical fluoroalkylation. These catalysts exhibit high reducing power, facilitating the generation of various fluoroalkyl radicals from electron-accepting precursors, showcasing the anthracene derivative's role in enhancing the absorption capability of visible light and stability towards redox stimuli in metal-free photocatalytic processes (Noto, Tanaka, Koike, & Akita, 2018).
Photomechanical Materials
Anthracene derivatives also find significant applications in the development of photomechanical materials. Zhu et al. (2014) synthesized fluorinated derivatives of 9-anthracene carboxylic acid (9AC), demonstrating reversible photomechanical response in crystal form upon light irradiation. The derivatives varied in photomechanical properties, with certain compounds showing rapid mechanical recovery, suggesting potential for improved solid-state photomechanical materials (Zhu, Tong, Salinas, Al-Muhanna, Tham, Kisailus, Al‐Kaysi, & Bardeen, 2014).
Electroluminescent Device Applications
Furthermore, anthracene derivatives are explored for their electroluminescent properties, particularly in organic light-emitting diodes (OLEDs). The synthesis and characterization of phenanthroimidazole derivatives containing anthracene or pyrene moiety by Zhuang et al. (2014) reveal their high luminescence efficiency and stability, making them promising materials for blue-emissive electroluminescent devices. The undoped devices employing these materials exhibit significant current efficiency and color coordinates, highlighting the derivatives' potential in enhancing the performance of OLEDs (Zhuang, Shangguan, Huang, Tu, Wang, & Zhu, 2014).
Properties
IUPAC Name |
9-(1,1-difluoroethyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2/c1-16(17,18)15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMERZGNDUBHSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304275 | |
Record name | 9-(1,1-Difluoroethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204295-73-7 | |
Record name | 9-(1,1-Difluoroethyl)anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(1,1-Difluoroethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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